Technical Guide: Structure Elucidation of 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol
Technical Guide: Structure Elucidation of 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol. The document outlines the analytical techniques and methodologies used to confirm the chemical structure of this compound. It includes a detailed analysis of expected spectroscopic data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Experimental protocols, data interpretation, and visualizations are provided to offer a thorough understanding of the characterization process for this molecule.
Introduction
4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol is an organic compound with potential applications in pharmaceutical research. Its chemical structure, consisting of a 4-chlorophenyl group, an imidazole ring, and a butan-2-ol backbone, suggests possible antifungal or other therapeutic activities, similar to other imidazole-based compounds. Accurate structure elucidation is a critical first step in the research and development process, ensuring the identity and purity of the compound for further studies.
This guide details the analytical workflow for the structural confirmation of 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol, focusing on the interpretation of key spectroscopic data.
Chemical Structure and Properties
The fundamental properties of the target compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₃H₁₅ClN₂O[1] |
| Molecular Weight | 250.72 g/mol [1] |
| CAS Number | 67085-11-4[2] |
| Melting Point | 106-109 °C[2] |
| Predicted XlogP | 2.3 |
Spectroscopic Data Analysis
Disclaimer: The following spectral data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy. They are intended to serve as a guide for the interpretation of experimentally obtained spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule.
Table 1: Predicted ¹H NMR Data for 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | s | 1H | H-2 (imidazole) |
| ~7.2 - 7.3 | d | 2H | Ar-H (ortho to Cl) |
| ~7.1 - 7.2 | d | 2H | Ar-H (meta to Cl) |
| ~7.0 - 7.1 | s | 1H | H-5 (imidazole) |
| ~6.8 - 6.9 | s | 1H | H-4 (imidazole) |
| ~4.0 - 4.2 | m | 1H | CH-OH |
| ~3.9 - 4.1 | m | 2H | N-CH₂ |
| ~2.6 - 2.8 | m | 2H | Ar-CH₂ |
| ~1.7 - 1.9 | m | 2H | CH₂-CH(OH) |
| ~3.5 - 4.5 | br s | 1H | OH |
Interpretation:
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Imidazole Protons: Three distinct signals are expected for the imidazole ring protons, typically with one downfield singlet for the proton at the 2-position and two other signals for the protons at the 4 and 5-positions.
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Aromatic Protons: The 4-chlorophenyl group should exhibit a classic AA'BB' system, appearing as two doublets, each integrating to two protons.
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Butanol Chain Protons: The protons on the butanol chain will show complex splitting patterns due to their proximity to each other and the chiral center. The methine proton of the alcohol group (CH-OH) is expected to be a multiplet. The two sets of methylene protons (N-CH₂ and Ar-CH₂) will also appear as multiplets.
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Hydroxyl Proton: The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | Ar-C (C-Cl) |
| ~137 | C-2 (imidazole) |
| ~132 | Ar-C (ipso) |
| ~130 | Ar-CH (ortho to Cl) |
| ~129 | Ar-CH (meta to Cl) |
| ~128 | C-5 (imidazole) |
| ~119 | C-4 (imidazole) |
| ~68 | CH-OH |
| ~50 | N-CH₂ |
| ~38 | Ar-CH₂ |
| ~35 | CH₂-CH(OH) |
Interpretation:
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Aromatic Carbons: Six signals are expected for the 4-chlorophenyl ring, with the carbon attached to the chlorine appearing at a characteristic downfield shift.
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Imidazole Carbons: Three signals are predicted for the imidazole ring carbons.
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Butanol Chain Carbons: Four distinct signals corresponding to the carbons of the butan-2-ol chain are anticipated.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will identify the key functional groups present in the molecule.
Table 3: Predicted FT-IR Data for 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3500 | Broad | O-H stretch (alcohol) |
| 3100 - 3150 | Medium | C-H stretch (imidazole) |
| 2850 - 3000 | Medium | C-H stretch (aliphatic) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~1500 | Strong | C=N stretch (imidazole) |
| 1050 - 1150 | Strong | C-O stretch (secondary alcohol) |
| 1000 - 1100 | Strong | C-Cl stretch (aryl chloride) |
Interpretation:
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A broad absorption band in the region of 3200-3500 cm⁻¹ is a strong indicator of the hydroxyl group.
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Aromatic and imidazole C-H and C=C/C=N stretching vibrations will be present in their characteristic regions.
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The C-O stretch of the secondary alcohol and the C-Cl stretch of the aryl chloride will provide further structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data for 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol
| m/z | Ion |
| 250/252 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |
| 251/253 | [M+H]⁺ (Protonated molecule with isotopic pattern for Cl)[3] |
| 233/235 | [M+H-H₂O]⁺ (Loss of water from the protonated molecule)[3] |
| 125 | [C₇H₆Cl]⁺ (Chlorotropylium ion) |
| 82 | [C₄H₆N₂]⁺ (Methylimidazole fragment) |
| 81 | [C₄H₅N₂]⁺ (Imidazolylmethyl cation) |
Interpretation:
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The molecular ion peak should be observed at m/z 250, with a characteristic M+2 peak at m/z 252 with approximately one-third the intensity, confirming the presence of one chlorine atom.
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Common fragmentation pathways for alcohols include the loss of a water molecule.
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Cleavage of the butanol chain can lead to characteristic fragments corresponding to the chlorophenyl and imidazole moieties. For instance, the formation of a chlorotropylium ion at m/z 125 and imidazole-containing fragments around m/z 81-82 would be expected.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solid film, dissolve the sample in a volatile solvent, deposit it onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
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Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.
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Sample Spectrum: Record the spectrum of the sample.
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Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
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Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
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Data Acquisition: Acquire the mass spectrum, ensuring to record both the full scan and, if possible, fragmentation data (MS/MS) for key ions.
Visualizations
Chemical Structure
Caption: 2D Structure of 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol.
Structure Elucidation Workflow
Caption: General workflow for spectroscopic structure elucidation.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data provides a robust framework for the unambiguous structure elucidation of 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol. By combining the information obtained from these orthogonal analytical techniques, researchers can confidently confirm the molecular structure, which is essential for any further investigation into the compound's biological activity and potential therapeutic applications. The methodologies and expected data presented in this guide serve as a valuable resource for scientists and professionals engaged in the characterization of novel chemical entities.
